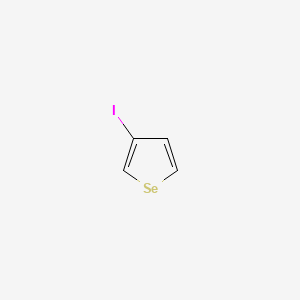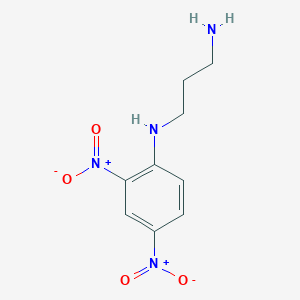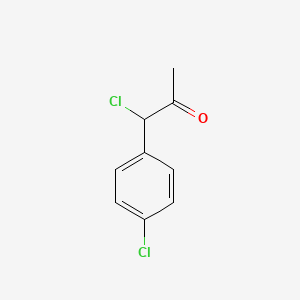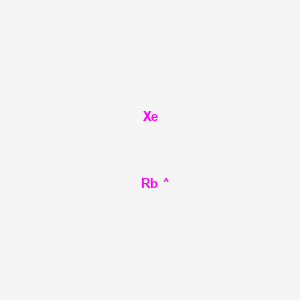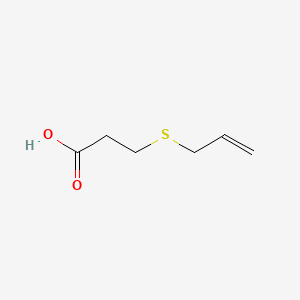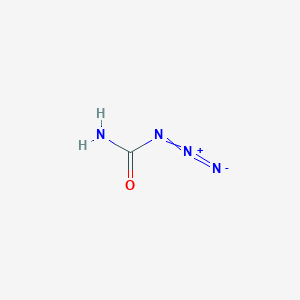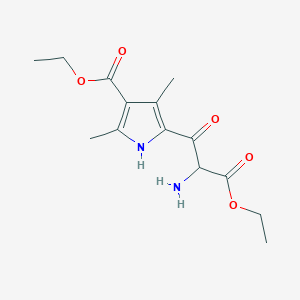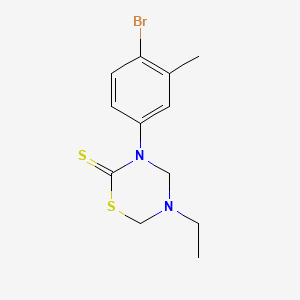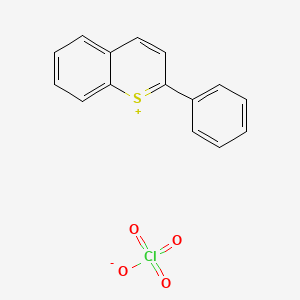
1-Benzothiopyrylium, 2-phenyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzothiopyrylium, 2-phenyl-, perchlorate is a chemical compound with the molecular formula C₁₅H₁₁ClO₄S and a molecular weight of 322.763 g/mol It is known for its unique structure, which includes a benzothiopyrylium core with a phenyl group attached at the second position and a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiopyrylium, 2-phenyl-, perchlorate typically involves the reaction of 2-phenylthiopyrylium salts with perchloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-phenylthiopyrylium salts and perchloric acid.
Reaction Conditions: Controlled temperature and pH.
Product Isolation: The product is isolated through crystallization or precipitation methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzothiopyrylium, 2-phenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or benzothiopyrylium moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols.
Applications De Recherche Scientifique
1-Benzothiopyrylium, 2-phenyl-, perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzothiopyrylium, 2-phenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzothiopyrylium, 1-phenyl-, perchlorate: Similar structure but with the phenyl group attached at the first position.
1-Benzothiopyrylium, 2-methyl-, perchlorate: Similar structure with a methyl group instead of a phenyl group.
2-Benzothiopyrylium, 1-methyl-, perchlorate: Similar structure with a methyl group at the first position.
Uniqueness
1-Benzothiopyrylium, 2-phenyl-, perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion
Propriétés
Numéro CAS |
22956-28-1 |
|---|---|
Formule moléculaire |
C15H11ClO4S |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
2-phenylthiochromenylium;perchlorate |
InChI |
InChI=1S/C15H11S.ClHO4/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
HQFFYEIYLBCARH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=[S+]C3=CC=CC=C3C=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


